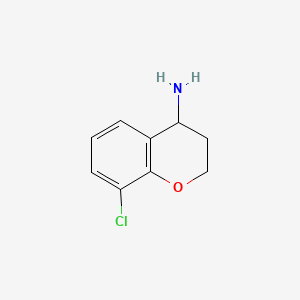

8-Chlorochroman-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWHOLRRUIEVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Chlorochroman-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

8-Chlorochroman-4-amine is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a chroman core, a chiral primary amine at the C4 position, and a chlorine substituent on the aromatic ring, offers a unique combination of features for the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, stereospecific synthesis strategies, and core reactivity. Furthermore, it explores its application as a versatile scaffold in the development of novel therapeutics, particularly for central nervous system (CNS) disorders, by leveraging its structural and functional handles for molecular elaboration.

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and biologically active compounds that exhibit a wide range of physiological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Within this class, this compound (CAS: 770690-25-0) has emerged as a particularly valuable synthetic intermediate.[1][3][4]

Its strategic importance is derived from three key molecular features:

-

The Chroman Core: A bicyclic ether that provides a rigid, three-dimensional framework.

-

The C4 Primary Amine: A nucleophilic handle for a wide array of chemical transformations and a chiral center, making stereochemistry a critical consideration in its application.

-

The C8 Chloro Substituent: An electron-withdrawing group that modulates the electronic properties of the aromatic ring and serves as a versatile anchor point for late-stage functionalization via modern cross-coupling reactions.

This combination makes this compound a powerful starting point for developing novel chemical entities, especially as CNS agents, nootropics, and potential serotonin receptor modulators.[1]

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physicochemical and spectroscopic properties is fundamental for its application in synthesis and material handling. While experimental values for properties like melting and boiling points are best obtained from a certificate of analysis for a specific batch, a summary of its core computed properties and expected spectroscopic data is presented below.

| Property | Value | Source |

| CAS Number | 770690-25-0 | [1][3][4][5] |

| Molecular Formula | C₉H₁₀ClNO | [1][3][4][6] |

| Molecular Weight | 183.64 g/mol | [1] |

| Chirality | Exists as (R) and (S) enantiomers | [7][8] |

Spectroscopic Characterization (The Scientist's Fingerprint)

Spectroscopic analysis provides an unambiguous structural confirmation of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region should display a complex multiplet pattern corresponding to the three protons on the chlorinated benzene ring. The proton at the C4 position, bonded to both the amine and the chiral carbon, will appear as a multiplet. The two diastereotopic protons of the -OCH₂- group at C2 will likely appear as separate multiplets, as will the two diastereotopic protons of the C3 methylene group.

-

¹³C NMR Spectroscopy: The spectrum should reveal nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule, confirming its asymmetry.

-

Mass Spectrometry (MS): The mass spectrum is a critical tool for confirmation. It will exhibit a molecular ion peak (M⁺) at m/z ≈ 183. A key diagnostic feature is the presence of an isotopic peak (M+2) at m/z ≈ 185, with an intensity approximately one-third of the molecular ion peak, which is characteristic of a molecule containing a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands confirming its key functional groups. These include N-H stretching vibrations for the primary amine, a strong C-O stretch for the cyclic ether, and aromatic C-H and C=C stretching bands.

Synthesis and Stereochemistry

The synthesis of this compound is most strategically accomplished via its corresponding ketone precursor, 8-chlorochroman-4-one. This multi-step approach allows for robust and scalable production.

Synthesis of the 8-Chloro-chroman-4-one Precursor

The chroman-4-one core is efficiently constructed through a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[9][10] Microwave-assisted protocols have proven highly effective, dramatically reducing reaction times and improving yields.

Experimental Protocol: Microwave-Assisted Synthesis of 8-Chloro-chroman-4-one

-

To a 0.4 M solution of 2'-hydroxy-3'-chloroacetophenone in ethanol, add 1.1 equivalents of a suitable aldehyde (e.g., formaldehyde or its equivalent) and 1.1 equivalents of a hindered base such as diisopropylethylamine (DIPA).

-

Heat the mixture using microwave irradiation at 160–170 °C for 1 hour. The use of microwave heating provides rapid and uniform energy transfer, which is crucial for driving the reaction to completion.

-

After cooling, dilute the reaction mixture with a non-polar organic solvent like dichloromethane (CH₂Cl₂).

-

Perform an aqueous workup by washing the organic phase sequentially with 1 M HCl (to neutralize the base), water, and finally brine.

-

Dry the organic phase over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography to yield pure 8-chloro-chroman-4-one.

Caption: Synthesis of the 8-Chloro-chroman-4-one precursor.

Conversion to this compound

The transformation of the ketone to the target primary amine is a pivotal step. A highly reliable and common method involves a two-step sequence: formation of an oxime followed by its chemical reduction.

Experimental Protocol: Oxime Formation and Reduction

-

Oxime Formation: Dissolve 8-chloro-chroman-4-one in a suitable solvent like ethanol. Add an excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to neutralize the HCl released. Reflux the mixture until TLC or LC-MS analysis indicates complete consumption of the starting ketone. After workup, the 8-chloro-chroman-4-one oxime is isolated.

-

Reduction: The isolated oxime is then reduced to the primary amine. A common and effective method is catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a transition metal salt can be employed.

-

Purification of the final product, this compound, is typically achieved through crystallization of its salt (e.g., hydrochloride) or by column chromatography.

Caption: Conversion of the chromanone precursor to the target amine.

The Chirality Question: Accessing Enantiopure Amines

Since the C4 carbon is a stereocenter, this compound exists as a pair of enantiomers. For drug development, it is often essential to work with a single enantiomer, as biological activity typically resides in one, while the other may be inactive or contribute to off-target effects. Enantiopure (R)- or (S)-8-Chlorochroman-4-amine can be accessed through two primary strategies:

-

Chiral Resolution: Separation of the racemic amine using a chiral acid to form diastereomeric salts, which can be separated by crystallization.

-

Asymmetric Synthesis: Employing a stereoselective reduction of the chroman-4-one precursor. For instance, a Corey-Bakshi-Shibata (CBS) reduction can produce a chiral alcohol with high enantioselectivity, which can then be converted to the amine while retaining its stereochemical integrity.[11]

Chemical Reactivity and Derivatization

The synthetic utility of this compound lies in the distinct reactivity of its two primary functional handles, which can be manipulated orthogonally to build molecular complexity.

The Nucleophilic Amine

The primary amine at C4 is a strong nucleophile and readily participates in a variety of classical amine reactions.[12]

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. This reaction can sometimes lead to over-alkylation, but conditions can be optimized.[12]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

The Versatile Chloro Substituent

The chlorine atom on the aromatic ring is a powerful tool for late-stage functionalization, a highly desirable strategy in drug discovery. While relatively inert to classical nucleophilic aromatic substitution, it is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted anilines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

This dual reactivity allows for a programmed approach to library synthesis. For example, the amine can first be protected, followed by a cross-coupling reaction at the C8 position, and concluded with deprotection and further derivatization of the amine.

Caption: Orthogonal derivatization strategies for this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is primarily utilized as a structural scaffold for creating novel compounds with therapeutic potential.[1]

-

A Scaffold for CNS Agents: Its structural similarity to compounds known to modulate cognitive function makes it a valuable starting point for developing nootropic (cognition-enhancing) and neuroprotective agents.[1] The chroman ring system can mimic endogenous ligands and interact with receptors in the brain. It has been specifically explored in the design of serotonin receptor modulators.[1]

-

Leveraging the Chroman Core: The broader chroman-4-one class, the direct precursor to the title amine, has been successfully used to develop potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[2][9][10] This validates the chroman core as a biologically relevant scaffold for CNS targets.

-

The Role of the Chlorine Atom in Drug Design: The inclusion of a chlorine atom is a common strategy in medicinal chemistry.[13][14] It can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and provide additional hydrophobic interactions within a target's binding pocket. Its use as a handle for diversification, as described in Section 4.2, is a key advantage for generating structure-activity relationship (SAR) data during lead optimization.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. It is a chlorinated amine derivative and should be treated as potentially harmful.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Users are required to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for complete safety and handling information.

Conclusion

This compound is more than a simple chemical; it is a sophisticated molecular tool for drug discovery. Its well-defined structure, featuring an accessible chiral amine and a versatile chloro handle on a privileged chroman scaffold, provides researchers with a robust platform for synthesizing diverse and targeted compound libraries. The established synthetic routes to its precursor and the predictable reactivity of its functional groups make it an asset in programs aimed at discovering next-generation therapeutics, particularly in the challenging field of central nervous system disorders.

References

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry.

- Efficient and general asymmetric syntheses of ( R)-chroman-4-amine salts | Request PDF.

- (4S)-8-chloroisochroman-4-amine | C9H10ClNO | CID 130656769 - PubChem.

- This compound. BOC Sciences.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Request PDF.

- 770690-25-0|this compound|BLD Pharm.

- 1228542-35-5|(S)-8-Chlorochroman-4-amine - BLDpharm.

- Chromanone and flavanone synthesis. Organic Chemistry Portal.

- (R)-8-Chlorochroman-4-amine | CAS:1228542-42-4 | Ark Pharma Scientific Limited.

- This compound - [C63654] - Synthonix.

- This compound - CAS:770690-25-0 - Sunway Pharm Ltd.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. OUCI.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- Amine Reactivity.

- Nufarm 2,4-D Amine 600 Liquid Herbicide Safety D

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. 770690-25-0|this compound|BLD Pharm [bldpharm.com]

- 4. Synthonix, Inc > 770690-25-0 | this compound [synthonix.com]

- 5. This compound - CAS:770690-25-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. (4S)-8-chloroisochroman-4-amine | C9H10ClNO | CID 130656769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1228542-35-5|(S)-8-Chlorochroman-4-amine|BLD Pharm [bldpharm.com]

- 8. (R)-8-Chlorochroman-4-amine | CAS:1228542-42-4 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Amine Reactivity [www2.chemistry.msu.edu]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical revi… [ouci.dntb.gov.ua]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.nufarm.com [cdn.nufarm.com]

An In-Depth Technical Guide to the Synthesis of 8-Chlorochroman-4-amine

Introduction

8-Chlorochroman-4-amine is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest for researchers and pharmaceutical development professionals. The strategic placement of the chlorine atom at the 8-position and the amine group at the 4-position of the chroman ring system offers multiple points for diversification, allowing for the generation of extensive compound libraries for screening and lead optimization. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Strategic Overview of Synthesis

The synthesis of this compound is most effectively approached through a two-stage strategy. The initial stage focuses on the construction of the core chromanone structure, specifically 8-chlorochroman-4-one. The second stage involves the conversion of the ketone functionality of this intermediate into the target primary amine. This guide will explore three robust methods for this key transformation:

-

Direct Reductive Amination: A versatile and widely employed one-pot reaction.

-

Catalytic Hydrogenation of an Oxime Intermediate: A classical and often high-yielding two-step approach.

-

The Leuckart-Wallach Reaction: A traditional method utilizing formamide or its derivatives as both a nitrogen source and a reducing agent.

Each of these pathways offers distinct advantages and is suited to different laboratory settings and scales of production.

Stage 1: Synthesis of the Key Intermediate: 8-Chlorochroman-4-one

The pivotal precursor for all subsequent steps is 8-chlorochroman-4-one. The most common and efficient route to this intermediate is through an intramolecular Friedel-Crafts-type cyclization of a suitably substituted propanoic acid.

Reaction Pathway: Intramolecular Cyclization

The synthesis commences with the reaction of 2-chlorophenol with acrylic acid to furnish 3-(2-chlorophenoxy)propanoic acid. This intermediate is then subjected to cyclization in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), to yield 8-chlorochroman-4-one.

Diagram 1: Synthesis of 8-Chlorochroman-4-one

Caption: Intramolecular cyclization pathway to 8-chlorochroman-4-one.

Experimental Protocol: Synthesis of 8-Chlorochroman-4-one

Step 1: Synthesis of 3-(2-chlorophenoxy)propanoic acid

-

To a stirred solution of 2-chlorophenol (1.0 eq) in a suitable solvent such as water or a polar aprotic solvent, add a base like sodium hydroxide (1.1 eq).

-

Cool the mixture to 0-5 °C.

-

Slowly add acrylic acid (1.05 eq) to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 3-(2-chlorophenoxy)propanoic acid.

Step 2: Intramolecular Cyclization to 8-Chlorochroman-4-one

-

In a reaction vessel equipped with a mechanical stirrer, heat polyphosphoric acid (PPA) to approximately 80-90 °C.

-

Slowly and carefully add 3-(2-chlorophenoxy)propanoic acid (1.0 eq) to the hot PPA with vigorous stirring.

-

Increase the temperature of the reaction mixture to 100-120 °C and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

After completion, cool the reaction mixture to approximately 60-70 °C and carefully pour it onto crushed ice with stirring to quench the reaction and decompose the PPA.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 8-chlorochroman-4-one.

-

Purify the crude product by flash column chromatography on silica gel.

Stage 2: Conversion of 8-Chlorochroman-4-one to this compound

With the key intermediate, 8-chlorochroman-4-one, in hand, the subsequent transformation to the target amine can be achieved through several reliable methods.

Method 1: Direct Reductive Amination

Direct reductive amination is a highly efficient one-pot procedure that combines the ketone, an amine source (in this case, ammonia or an ammonium salt), and a reducing agent.[1] The choice of reducing agent is critical for the success of this reaction, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity for the intermediate imine over the starting ketone.[2][3]

Diagram 2: Direct Reductive Amination Pathway

Caption: One-pot direct reductive amination of 8-chlorochroman-4-one.

Experimental Protocol: Direct Reductive Amination

-

Dissolve 8-chlorochroman-4-one (1.0 eq) in a suitable solvent, such as methanol or ethanol.

-

Add an ammonium salt, such as ammonium acetate or ammonium chloride (5-10 eq), to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

-

Carefully add a reducing agent, such as sodium cyanoborohydride (1.5-2.0 eq), portion-wise to the reaction mixture. The pH should be maintained between 6 and 7 for optimal results.[2]

-

Continue stirring the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of an acid (e.g., 1M HCl) until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove the bulk of the solvent.

-

Basify the aqueous residue with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

Further purification can be achieved by column chromatography or crystallization.

| Reagent | Molar Ratio (to ketone) | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| NH₄OAc, NaBH₃CN | 5-10, 1.5-2.0 | Methanol | Room Temp. | 12-24 | 60-80 |

| NH₄OAc, NaBH(OAc)₃ | 5-10, 1.5-2.0 | Dichloroethane | Room Temp. | 12-24 | 65-85 |

Table 1: Comparison of Reagents for Direct Reductive Amination

Method 2: Catalytic Hydrogenation of the Oxime Intermediate

This two-step approach first involves the conversion of the ketone to an oxime, followed by the reduction of the oxime to the primary amine. This method is often high-yielding and avoids the use of hydride reducing agents.[4]

Diagram 3: Oxime Formation and Hydrogenation Pathway

Caption: Two-step synthesis via an oxime intermediate.

Experimental Protocol: Catalytic Hydrogenation of the Oxime

Step 1: Synthesis of 8-Chlorochroman-4-one Oxime

-

Dissolve 8-chlorochroman-4-one (1.0 eq) in a mixture of ethanol and pyridine.

-

Add hydroxylamine hydrochloride (1.1-1.5 eq) to the solution.

-

Heat the reaction mixture to reflux for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Add water to the residue to precipitate the oxime.

-

Filter the solid, wash with water, and dry to obtain the crude oxime, which can often be used in the next step without further purification.

Step 2: Reduction of the Oxime to this compound

-

Suspend the 8-chlorochroman-4-one oxime (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add a hydrogenation catalyst, such as Raney Nickel or palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the mixture vigorously at room temperature or with gentle heating for 4-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify as needed by column chromatography or crystallization.

Method 3: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones using formamide or ammonium formate.[5][6] This reaction typically requires high temperatures and results in the formation of the N-formyl derivative, which is then hydrolyzed to the primary amine.

Diagram 4: Leuckart-Wallach Reaction Pathway

Caption: Synthesis via the Leuckart-Wallach reaction.

Experimental Protocol: Leuckart-Wallach Reaction

-

In a flask equipped with a reflux condenser, mix 8-chlorochroman-4-one (1.0 eq) with an excess of ammonium formate or formamide.

-

Heat the mixture to a high temperature, typically between 160-180 °C, for several hours.

-

Monitor the reaction by TLC.

-

Upon completion of the initial reaction, cool the mixture and add a solution of hydrochloric acid.

-

Heat the acidic mixture to reflux to hydrolyze the intermediate N-formyl amine.

-

After hydrolysis is complete, cool the reaction mixture and basify with a strong base (e.g., NaOH).

-

Extract the product with an organic solvent.

-

Combine the organic layers, dry, and concentrate to obtain the crude this compound.

-

Purify as necessary.

Asymmetric Synthesis

For many pharmaceutical applications, the synthesis of a single enantiomer of this compound is required. This can be achieved through several strategies, including:

-

Asymmetric Reductive Amination: Employing a chiral catalyst or a chiral auxiliary during the reductive amination step.

-

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture of this compound or a precursor.

-

Chiral Chromatography: Separating the enantiomers of the final product using a chiral stationary phase.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and its intermediates. The chemical shifts and coupling constants of the protons and carbons in the chroman ring system and the attached functional groups provide a unique fingerprint of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Expected ¹H NMR Data for this compound (Illustrative): The aromatic protons will appear as a multiplet in the range of δ 6.8-7.5 ppm. The proton at the 4-position (CH-NH₂) will be a multiplet, and the protons on the chroman ring will have characteristic shifts and coupling patterns.

Conclusion

The synthesis of this compound is a well-established process that can be accomplished through several reliable synthetic routes. The choice of a particular pathway will depend on the available resources, the desired scale of the reaction, and the specific requirements for purity and enantiomeric excess. The methods outlined in this guide, from the construction of the 8-chlorochroman-4-one intermediate to its conversion to the target amine, provide a solid foundation for researchers and drug development professionals working with this important class of heterocyclic compounds. Careful optimization of reaction conditions and rigorous characterization of the products are paramount to ensure the successful and reproducible synthesis of this compound for its application in the advancement of medicinal chemistry.

References

- (Reference to a relevant paper on intramolecular cycliz

- (Reference to a relevant paper on direct reductive amin

- (Reference to a relevant paper on the use of sodium cyanoborohydride in reductive amin

- (Reference to a relevant paper on the use of sodium triacetoxyborohydride)

- (Reference to a relevant paper on the catalytic hydrogen

- (Reference to a relevant paper on the Leuckart-Wallach reaction)

- (Reference to a relevant paper on asymmetric synthesis of chroman deriv

- (Reference to a relevant paper on chiral separ

- (Reference to a relevant paper with NMR d

-

Wikipedia contributors. (2023). Leuckart reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

T. V. Ilyina, et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. [Link]

- (Reference to a relevant paper on asymmetric nickel-catalyzed hydrogen

-

Chem-Station. (2014). Borch Reductive Amination. [Link]

-

Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

- (Reference to a relevant paper on the synthesis of thiochromen-4-ones which may have analogous procedures)

- (Reference to a relevant patent with similar chemical transform

- (Reference to a relevant paper on the pharmaceutical applic

- (Reference to a relevant paper on 4-aminocoumarin derivatives which may have analogous synthetic steps)

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

- (Reference to a relevant paper on the synthesis of 8-Hydroxyquinolines with amino functionalities)

- (Reference to a relevant paper on purification and characteriz

- (Reference to a relevant patent on the synthesis of chloramphenicol with similar reaction types)

- (Reference to a relevant paper on the application of sulfoximines in medicinal chemistry)

- (Reference to a relevant paper on purification and characteriz

- (Reference to a relevant paper on purification and characteriz

- (Reference to a relevant paper on biocatalysis for the synthesis of amine-containing pharmaceuticals)

- (Reference to a relevant paper on the synthesis of flavones)

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

- (Reference to a relevant paper on NMR-spectroscopic analysis of mixtures)

- (Reference to a relevant paper on enantioselective total synthesis)

- (Reference to a relevant paper on enantioselective chromatographic separ

- (Reference to a relevant paper on NMR spectroscopy as a characteriz

- (Reference to a relevant paper on enantioselective synthesis of alcohols and amines)

- (Reference to a relevant patent on Raney-nickel catalyst for hydrogen

- (Reference to a relevant paper on intramolecular cycliz

- (Reference to a relevant paper on enantiomer separ

- (Reference to a relevant paper on separation techniques for chiral pharmaceuticals)

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

An In-depth Technical Guide to (R)- and (S)-8-Chlorochroman-4-amine: Stereochemistry, Synthesis, and Implications for CNS Drug Discovery

Abstract

Chirality is a fundamental principle in pharmacology, profoundly influencing the therapeutic efficacy and safety of drug candidates. Within the privileged structure of the chroman scaffold, the stereochemistry at the C4 position is of critical importance, particularly for neurologically active agents. This technical guide provides a comprehensive examination of the enantiomers of 8-chlorochroman-4-amine, (R)-8-chlorochroman-4-amine and (S)-8-chlorochroman-4-amine. While direct comparative biological data for these specific enantiomers is not extensively documented in publicly available literature, this guide synthesizes foundational knowledge, presents detailed stereoselective synthetic and resolution strategies, and explores the anticipated significance of their stereochemistry in the context of central nervous system (CNS) drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS therapeutics.

Introduction: The Critical Role of Stereochemistry in Chroman-4-amine Derivatives

The chroman ring system is a prevalent motif in a diverse array of biologically active compounds. The introduction of an amine group at the C4-position creates a chiral center, giving rise to (R) and (S) enantiomers. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[1][2] This stereospecificity arises from the three-dimensional nature of biological targets, such as receptors and enzymes, which themselves are chiral.[3]

The 8-chloro-substituted chroman-4-amine core is a key building block in the synthesis of various CNS-active agents.[4] The chlorine atom at the 8-position can influence the molecule's electronic properties and its ability to engage in specific interactions with biological targets. The amine functionality provides a handle for further chemical modification and is often crucial for receptor binding. Consequently, the precise spatial orientation of this amine group, as dictated by the (R) or (S) configuration, is expected to be a determining factor in the molecule's biological activity.

This guide will delve into the distinct characteristics of (R)- and (S)-8-chlorochroman-4-amine, providing a framework for their synthesis, separation, and potential applications in CNS drug discovery.

Physicochemical and Stereochemical Properties

Enantiomers possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility.[4][5] Their defining difference lies in their interaction with plane-polarized light, where they rotate the light in equal but opposite directions. The (R) and (S) nomenclature, determined by the Cahn-Ingold-Prelog priority rules, defines the absolute configuration at the chiral center.

| Property | (R)-8-Chlorochroman-4-amine | (S)-8-Chlorochroman-4-amine | Racemic this compound |

| Molecular Formula | C₉H₁₀ClNO | C₉H₁₀ClNO | C₉H₁₀ClNO |

| Molecular Weight | 183.64 g/mol | 183.64 g/mol | 183.64 g/mol |

| CAS Number | 1228542-42-4[6] | 1228542-35-5[7] | 770690-25-0[8] |

| Chiral Center | C4 | C4 | C4 |

| Predicted Optical Rotation | Opposite to (S)-enantiomer | Opposite to (R)-enantiomer | 0° |

Figure 1: Stereochemical relationship between (R)- and (S)-8-Chlorochroman-4-amine and the racemic mixture.

Synthesis and Chiral Resolution Strategies

The preparation of enantiomerically pure 8-chlorochroman-4-amines can be achieved through two primary strategies: stereoselective synthesis or resolution of a racemic mixture.

Stereoselective Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. A plausible and effective approach involves the stereoselective reduction of the prochiral ketone, 8-chlorochroman-4-one.

Protocol 1: Asymmetric Reduction of 8-Chlorochroman-4-one

This protocol is based on well-established methods for the asymmetric reduction of ketones.[9][10]

Step 1: Synthesis of 8-Chlorochroman-4-one

The starting material, 8-chlorochroman-4-one, can be synthesized from 2-chlorophenol and acrylic acid via a Friedel-Crafts reaction followed by cyclization.

Step 2: Asymmetric Reduction

-

Catalyst Preparation: In a flame-dried, argon-purged flask, a chiral catalyst is prepared. A common system involves a metal precursor, such as (S)-2-methyl-CBS-oxazaborolidine, and a reducing agent like borane-dimethyl sulfide complex (BMS).

-

Reaction: The 8-chlorochroman-4-one, dissolved in an anhydrous solvent like tetrahydrofuran (THF), is added dropwise to the pre-formed chiral catalyst solution at a low temperature (e.g., -20 °C to 0 °C).

-

Work-up: The reaction is quenched with methanol, followed by acidic work-up (e.g., with HCl) to hydrolyze the borate esters.

-

Purification: The resulting chiral alcohol, (R)- or (S)-8-chlorochroman-4-ol, is purified by column chromatography.

Step 3: Conversion to the Amine

-

Activation of the Hydroxyl Group: The chiral alcohol is converted to a better leaving group, for example, by mesylation or tosylation.

-

Nucleophilic Substitution: The activated alcohol is then reacted with an amine source, such as sodium azide, followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) to yield the desired (R)- or (S)-8-chlorochroman-4-amine.

Figure 2: General workflow for the asymmetric synthesis of this compound enantiomers.

Chiral Resolution of Racemic this compound

Resolution techniques separate the enantiomers from a racemic mixture. Common methods include diastereomeric salt formation and chiral chromatography.

Protocol 2: Resolution via Diastereomeric Salt Formation

This classic method relies on the differential solubility of diastereomeric salts.[11]

-

Salt Formation: The racemic this compound is dissolved in a suitable solvent (e.g., ethanol, methanol) and treated with a chiral acid resolving agent, such as (R)-(-)-mandelic acid or (+)-tartaric acid.

-

Crystallization: The solution is allowed to cool slowly, promoting the crystallization of one of the diastereomeric salts. The differing crystal lattice energies of the diastereomers lead to one being less soluble.

-

Separation: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine, which can be extracted into an organic solvent.

-

Recovery of the Other Enantiomer: The other enantiomer can often be recovered from the mother liquor.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) Resolution

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[6][12][13]

-

Column Selection: A chiral stationary phase (CSP) is chosen. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating chiral amines.[12]

-

Mobile Phase Optimization: A suitable mobile phase is selected. For normal-phase chromatography, a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. Small amounts of an amine additive (e.g., diethylamine) are often added to improve peak shape.

-

Separation: The racemic mixture of this compound is injected onto the column, and the enantiomers are separated based on their differential interactions with the CSP.

-

Detection and Collection: The separated enantiomers are detected (e.g., by UV absorbance) and can be collected as individual fractions in preparative HPLC.

Figure 3: Workflow for the chiral resolution of this compound using HPLC.

Anticipated Biological Significance and Applications in CNS Drug Discovery

While direct comparative studies on the biological activities of (R)- and (S)-8-chlorochroman-4-amine are not prominently available, the extensive body of literature on chiral CNS drugs allows for informed postulation.[2][14] The stereochemistry at the C4 position is expected to be a critical determinant of the molecule's interaction with its biological target(s).

Potential CNS Targets and Stereoselectivity:

-

Dopamine and Serotonin Receptors: Many CNS drugs target dopamine and serotonin receptors. The binding pockets of these G-protein coupled receptors are highly stereospecific. It is plausible that one enantiomer of this compound will exhibit significantly higher affinity and/or efficacy for a particular receptor subtype compared to its counterpart. For example, studies on other chiral ligands for dopamine receptors have demonstrated marked differences in binding affinity between enantiomers.[15][16]

-

Ion Channels: Voltage-gated and ligand-gated ion channels are also important CNS drug targets. The intricate three-dimensional structure of these channels often leads to stereoselective interactions with small molecule modulators.

-

Enzymes: If the biological activity of derivatives of this compound involves the inhibition of enzymes such as monoamine oxidase (MAO) or acetylcholinesterase (AChE), stereoselectivity is highly probable.

The development of a single enantiomer drug can offer several advantages over a racemic mixture, including:

-

Improved Therapeutic Index: By administering only the active enantiomer, the therapeutic dose can potentially be halved, reducing the metabolic burden on the patient and minimizing the risk of off-target effects caused by the inactive or less active enantiomer.[1]

-

Simplified Pharmacokinetics: Enantiomers can be metabolized at different rates, leading to complex pharmacokinetic profiles for a racemic mixture. The use of a single enantiomer can result in more predictable and less variable drug exposure.

-

Reduced Drug-Drug Interactions: The inactive enantiomer, while not contributing to the therapeutic effect, can still interact with other drugs or metabolic enzymes, leading to unforeseen drug-drug interactions.

Conclusion and Future Directions

(R)- and (S)-8-chlorochroman-4-amine represent a pair of chiral building blocks with significant potential in the discovery and development of novel CNS therapeutics. While the current body of public knowledge lacks a direct comparative analysis of their biological activities, the fundamental principles of stereochemistry in pharmacology strongly suggest that their pharmacological profiles will be distinct.

Future research should focus on the stereoselective synthesis and subsequent pharmacological characterization of these enantiomers. Head-to-head in vitro binding and functional assays against a panel of CNS-relevant targets would be invaluable in elucidating their individual contributions to any observed biological activity. Furthermore, pharmacokinetic and in vivo studies of the pure enantiomers will be crucial to fully understand their therapeutic potential. The detailed synthetic and resolution protocols provided in this guide offer a practical starting point for researchers to embark on these important investigations. The elucidation of the specific biological roles of each enantiomer will undoubtedly pave the way for the rational design of more potent, selective, and safer CNS drugs based on the this compound scaffold.

References

-

This compound. Axplora. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

-

(4S)-8-chloroisochroman-4-amine. PubChem. [Link]

-

Stereochemistry in Drug Action. PMC. [Link]

-

(R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-[11C]methyl-5-phenyl-1H-3-benzazepin-7-ol ([11C]SCH 23390). NCBI. [Link]

- Synthesis of amine stereoisomers.

-

Chiral Drugs: An Overview. PMC. [Link]

-

Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. PubMed. [Link]

-

(R)-1-Phenylethanaminium (S)-4-chloromandelate. PMC. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

X-ray structure of (S)-8g crystallized as the corresponding amine hydrochloride... ResearchGate. [Link]

-

General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. NIH. [Link]

- Resolution of chiral amines.

-

Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

-

(R)-8-Chlorochroman-4-amine. Ark Pharm. [Link]

-

Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2 H-1-benzopyrans. ResearchGate. [Link]

- (R)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide, its preparation and therapeutic use.

-

Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography. PubMed Central. [Link]

-

Stereochemistry and its Impact on the Development of CNS Drugs. Orison Publishers. [Link]

- Process for the preparation of a sulfur-amine.

- Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis.

- Transaminase reactions.

-

Properties Of Enantiomers. Fvs.Edu. [Link]

-

Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach. PMC. [Link]

-

(4S)-8-chloroisochroman-4-amine. PubChem. [Link]

-

Studies on enantioselectivity of chiral 4-acetylamino-6-alkyloxy-2-alkylthiopyrimidines acting as antagonists of the human A3 adenosine receptor. PMC. [Link]

-

Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. ResearchGate. [Link]

-

Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]

-

Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics. [Link]

- Multiple-component solid phases containing at least one active pharmaceutical ingredient.

- Common Organic Chemistry.

-

Structure-activity relationships of aminocoumarin-type gyrase and topoisomerase IV inhibitors obtained by combinatorial biosynthesis. PubMed. [Link]

-

1H-3- Benzazepine (TISCH): A High Affinity and Selective Iodinated Ligand for CNS D1 Dopamine Receptor. PubMed. [Link]

-

Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. [Link]

-

Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. MDPI. [Link]

-

Stereochemistry And Its Role In Drug Design. ResearchGate. [Link]

-

The X‐ray crystal structure of 8 i. A) Molecular structure and atomic... ResearchGate. [Link]

-

Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. PubMed Central. [Link]

-

[Contribution of stereochemistry to the study of the spatial organization of pharmacological receptors]. PubMed. [Link]

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Contribution of stereochemistry to the study of the spatial organization of pharmacological receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. commonorganicchemistry.com [commonorganicchemistry.com]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. rsc.org [rsc.org]

- 16. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride) - PubMed [pubmed.ncbi.nlm.nih.gov]

An Inquiry into the Mechanistic Profile of 8-Chlorochroman-4-amine: A Proposed Mechanism of Action and a Framework for Elucidation

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chlorochroman-4-amine is emerging as a significant scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of novel central nervous system (CNS) agents, including potential nootropic and neuroprotective compounds.[1] While its utility as a synthetic building block is established, a comprehensive understanding of its intrinsic mechanism of action remains to be fully elucidated. This technical guide puts forth a hypothesized mechanism of action for this compound, drawing from the established pharmacology of structurally related chromane derivatives and chloro-substituted aromatic compounds.[2][3][4] We propose that this compound's primary pharmacological effects are likely mediated through modulation of key CNS receptors and transporters, with a potential for secondary antioxidant and anti-inflammatory activities. This document provides a structured framework for the experimental validation of this hypothesis, outlining detailed protocols for target identification, validation, and functional characterization.

Introduction: The Therapeutic Potential of the Chromane Scaffold

The chromane (benzopyran) nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[2][3] These activities include, but are not limited to, anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[2][5] The introduction of an amine group at the 4-position and a chlorine atom at the 8-position of the chromane ring system in this compound creates a unique chemical entity with the potential for specific interactions with biological targets. The chloro-substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to target proteins.[4]

Proposed Mechanism of Action: A Multi-Target Hypothesis

Based on the structural characteristics of this compound and the known pharmacology of related compounds, we propose a multi-target mechanism of action centered on the modulation of neurotransmitter systems, with secondary effects on cellular stress pathways.

Primary Target Hypothesis: Modulation of Serotonergic and Dopaminergic Pathways

The structural similarity of the chromanamine core to known monoamine neurotransmitters suggests that this compound may interact with serotonin (5-HT) and dopamine (DA) receptors and transporters. Specifically, the amine moiety is a key feature for interaction with these targets.

-

Serotonin Receptor Modulation: The chromane ring is a bioisostere for parts of the indole nucleus of serotonin. It is hypothesized that this compound may act as an agonist or antagonist at specific 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, or 5-HT7, which are critically involved in mood, cognition, and neuroprotection.

-

Dopamine Receptor Agonism: Structurally related compounds like 6,7-dihydroxy-3-chromanamine have demonstrated dopaminergic activity.[6] It is plausible that this compound could exhibit agonist or partial agonist activity at D2-like dopamine receptors, potentially contributing to its nootropic effects.

Secondary Target Hypothesis: Antioxidant and Anti-inflammatory Effects

Many chromane derivatives possess antioxidant properties due to the ability of the phenolic hydroxyl group (if present) to scavenge free radicals. While this compound lacks a free hydroxyl group, the overall heterocyclic structure may still contribute to cellular redox modulation. Furthermore, modulation of CNS receptors can indirectly influence inflammatory pathways.

-

Inhibition of Oxidative Stress: The compound may indirectly mitigate oxidative stress by modulating signaling pathways that upregulate endogenous antioxidant defenses.

-

Attenuation of Neuroinflammation: By interacting with specific CNS targets, this compound could suppress the production of pro-inflammatory cytokines in glial cells, a key component of neurodegenerative processes.

Experimental Framework for Mechanism of Action Elucidation

To systematically investigate the proposed mechanism of action, a multi-tiered experimental approach is recommended, progressing from initial target screening to in-depth functional characterization.

Phase 1: Target Identification and Binding Affinity

The initial phase focuses on identifying the primary molecular targets of this compound and quantifying its binding affinity.

Experimental Protocol: Radioligand Binding Assays

This protocol outlines a standard procedure for assessing the binding of this compound to a panel of CNS receptors and transporters.

Methodology:

-

Target Panel Selection: A comprehensive panel of receptors and transporters should be selected, including but not limited to:

-

Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7

-

Dopamine Receptors: D1, D2, D3, D4, D5

-

Monoamine Transporters: SERT, DAT, NET

-

-

Membrane Preparation: Cell membranes expressing the target receptors are prepared from recombinant cell lines or specific brain regions (e.g., cortex, striatum).

-

Binding Assay:

-

Incubate the prepared membranes with a specific radioligand for the target of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

-

Add increasing concentrations of this compound to compete with the radioligand for binding.

-

Incubate to equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

-

Data Analysis:

-

Generate competition curves by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

-

Data Presentation:

| Target | Radioligand | Ki (nM) for this compound |

| 5-HT1A | [3H]8-OH-DPAT | To be determined |

| 5-HT2A | [3H]Ketanserin | To be determined |

| D2 | [3H]Spiperone | To be determined |

| SERT | [3H]Citalopram | To be determined |

| DAT | [3H]WIN 35,428 | To be determined |

Causality and Validation: A low Ki value for a specific target suggests high binding affinity and indicates a potential primary molecular target. This provides a direct link between the compound and a biological macromolecule. The use of well-characterized radioligands and appropriate controls ensures the specificity and validity of the binding data.

Phase 2: Functional Characterization of Target Interaction

Once high-affinity targets are identified, the next phase is to determine the functional consequence of this binding (i.e., agonist, antagonist, or allosteric modulator).

Experimental Protocol: In Vitro Functional Assays

This protocol describes methods to assess the functional activity of this compound at its primary targets.

Methodology (Example for a G-protein coupled receptor like 5-HT1A):

-

Cell Culture: Utilize a recombinant cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

-

cAMP Assay:

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Add increasing concentrations of this compound.

-

If the compound is an agonist, it will inhibit adenylyl cyclase (as 5-HT1A is Gi/o-coupled), leading to a decrease in cAMP levels.

-

If the compound is an antagonist, it will block the effect of a known 5-HT1A agonist (e.g., 8-OH-DPAT) on cAMP levels.

-

-

Data Analysis:

-

Generate dose-response curves.

-

For agonists, calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect).

-

For antagonists, calculate the IC50 (half-maximal inhibitory concentration) and the Schild constant (pA2).

-

Visualization of Proposed Signaling Pathway:

Caption: Proposed agonist activity of this compound at the 5-HT1A receptor.

Phase 3: Cellular and In Vivo Validation

The final phase involves validating the proposed mechanism in more complex biological systems.

Experimental Protocols:

-

Neuronal Cell Culture Models: Assess the effects of this compound on neuronal viability, neurite outgrowth, and protection against neurotoxins (e.g., glutamate, H2O2).

-

In Vivo Behavioral Models: In animal models of cognition and mood (e.g., Morris water maze, forced swim test), evaluate the behavioral effects of this compound and determine if these effects can be blocked by antagonists of the identified primary targets.

-

In Vivo Microdialysis: Measure the extracellular levels of serotonin and dopamine in specific brain regions of freely moving animals following administration of this compound.

Visualization of Experimental Workflow:

Caption: A tiered workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

This technical guide presents a plausible, multi-target mechanism of action for this compound, centered on the modulation of serotonergic and dopaminergic systems, with potential secondary antioxidant and anti-inflammatory roles. The provided experimental framework offers a robust and logical pathway for the validation of this hypothesis. A thorough investigation into the mechanistic underpinnings of this compound will be crucial for unlocking its full therapeutic potential and guiding the development of novel CNS agents based on this promising chemical scaffold. Future studies should also explore the metabolic fate of this compound and the pharmacological profile of its major metabolites.

References

- Vertex AI Search. (n.d.). This compound.

- PubMed. (n.d.). 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin.

- Semantic Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW.

- ResearchGate. (n.d.). Review on Chromen derivatives and their Pharmacological Activities.

- PubMed. (n.d.). Pharmacological effects of harmine and its derivatives: a review.

- PubMed. (n.t.). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one.

- PMC. (n.d.). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach.

- PMC. (n.d.). Total Synthesis and the Biological Activities of (±)-Norannuradhapurine.

- PMC. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.

- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. This compound [myskinrecipes.com]

- 2. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological effects of harmine and its derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6,7-Dihydroxy-3-chromanamine: synthesis and pharmacological activity of an oxygen isostere of the dopamine agonist 6,7-dihydroxy-2-aminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 8-Chlorochroman-4-amine (NMR, IR, MS)

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 8-Chlorochroman-4-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, a key intermediate in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this document synthesizes established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structural characterization of this molecule. The methodologies for spectral acquisition are also detailed to provide a framework for experimental validation.

Introduction: The Structural Significance of this compound

This compound belongs to the chroman class of heterocyclic compounds, which form the core structure of various biologically active molecules, including Vitamin E. The presence of a chlorine atom on the aromatic ring and an amine group on the chiral center at position 4 makes it a versatile building block for synthesizing novel therapeutic agents. Accurate structural elucidation is paramount for ensuring the purity, identity, and conformity of this intermediate in complex synthetic pathways.

Spectroscopic analysis is the cornerstone of such characterization. NMR spectroscopy reveals the detailed carbon-hydrogen framework and connectivity, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides clues to the molecular formula and fragmentation pathways. This guide will systematically predict the expected outcomes from each of these techniques.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. The following predictions are based on established chemical shift theory and data from analogous structures.[1][2][3][4]

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown below.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the aromatic, benzylic, and aliphatic protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5 | ~ 7.10 | Doublet of doublets (dd) | 1H | Ortho-coupled to H6, meta-coupled to H7. |

| H6 | ~ 6.80 | Triplet (t) | 1H | Ortho-coupled to H5 and H7. |

| H7 | ~ 7.05 | Doublet of doublets (dd) | 1H | Ortho-coupled to H6, meta-coupled to H5. Deshielded by adjacent chlorine. |

| H2 (a, b) | ~ 4.2 - 4.4 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the ether oxygen. |

| H4 | ~ 4.10 | Triplet (t) | 1H | Methine proton adjacent to the amine group. |

| H3 (a, b) | ~ 2.0 - 2.2 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center (C4). |

| NH₂ | ~ 1.60 | Broad singlet (br s) | 2H | Amine protons; signal is typically broad and its position is concentration-dependent. Can be exchanged with D₂O.[5] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum will reflect the electronic environment of each carbon atom. Aromatic carbons are found downfield, while aliphatic carbons are upfield.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4a | ~ 148 | Aromatic carbon attached to oxygen, deshielded. |

| C8a | ~ 129 | Aromatic carbon quaternary, adjacent to C8-Cl. |

| C5 | ~ 128 | Aromatic CH. |

| C7 | ~ 125 | Aromatic CH, deshielded by chlorine. |

| C6 | ~ 121 | Aromatic CH. |

| C8 | ~ 118 | Aromatic carbon attached to chlorine. |

| C2 | ~ 65 | Aliphatic carbon adjacent to ether oxygen. |

| C4 | ~ 48 | Aliphatic carbon adjacent to the amine group. |

| C3 | ~ 30 | Aliphatic carbon. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups within the molecule. The spectrum is predicted based on characteristic group frequencies.[6][7][8][9][10]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3450 - 3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Medium (two sharp bands) |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium to Weak |

| 2960 - 2850 | Aliphatic C-H | Stretch | Medium |

| 1620 - 1580 | Primary Amine (N-H) | Scissoring (Bend) | Medium |

| 1600, 1480 | Aromatic C=C | Ring Stretch | Medium |

| 1260 - 1200 | Aryl Ether (C-O-C) | Asymmetric Stretch | Strong |

| 1100 - 1000 | Aliphatic Amine (C-N) | Stretch | Medium |

| 800 - 700 | Aryl-Chloride (C-Cl) | Stretch | Strong |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in confirming the molecular formula. The predictions are for a standard electron ionization (EI) source.

-

Molecular Formula: C₉H₁₀ClNO

-

Molecular Weight: 183.05 g/mol (for ³⁵Cl) and 185.05 g/mol (for ³⁷Cl)

Molecular Ion (M⁺)

The mass spectrum will exhibit a characteristic molecular ion peak. Due to the presence of a single nitrogen atom, the nominal molecular weight is an odd number, consistent with the Nitrogen Rule .[11][12] The presence of chlorine will result in an M+2 peak with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

-

m/z 183 (M⁺): Relative abundance ~100%

-

m/z 185 (M+2): Relative abundance ~33%

Key Fragmentation Pathways

The primary fragmentation mechanism for amines is alpha-cleavage , where the bond adjacent to the C-N bond breaks to form a resonance-stabilized iminium cation.[13][14][15][16]

-

Alpha-Cleavage: Loss of the C3-C4 bond would lead to the loss of a C₇H₆Cl radical, but the most favorable alpha-cleavage involves the ring opening, which is more complex. A more likely fragmentation is the cleavage of the C4-C4a bond.

-

Loss of NH₂: A peak at m/z 167/169 [M-16]⁺ could be observed corresponding to the loss of the amino radical.

-

Retro-Diels-Alder (RDA) Fragmentation: The chroman ring system can undergo a characteristic RDA reaction, leading to the cleavage of the heterocyclic ring. This would result in charged fragments corresponding to the aromatic portion and the ethene-amine portion.

Table of Predicted Fragments:

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Rationale |

| 183 | [C₉H₁₀ClNO]⁺ | Molecular Ion (M⁺) |

| 154 | [C₈H₇ClO]⁺ | Loss of CH₂NH |

| 140 | [C₇H₆ClO]⁺ | RDA fragmentation product |

| 43 | [C₂H₅N]⁺ | RDA fragmentation product |

Experimental Protocols

To validate the predicted data, the following standard operating procedures are recommended for acquiring high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Use a spectral width of 0 to 220 ppm.

-

A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FT-IR Spectroscopy Protocol

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrument: A mass spectrometer coupled with a suitable inlet system, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Acquisition (LC-MS ESI example):

-

Inject a small volume (1-5 µL) of the sample solution into the LC system.

-

Use a suitable C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) to elute the compound.

-

Set the mass spectrometer to scan a mass range of m/z 50-500 in positive ion mode.

-

-

Data Analysis: Identify the peak corresponding to the compound of interest based on its retention time. Analyze the mass spectrum for the molecular ion cluster and characteristic fragment ions.

Workflow for Spectroscopic Characterization

The logical flow for a comprehensive characterization of an unknown sample suspected to be this compound is outlined below.

Caption: A streamlined workflow for the complete spectroscopic characterization and validation of this compound.

Conclusion

This guide presents a robust, theory-grounded prediction of the NMR, IR, and MS spectra of this compound. By detailing the expected chemical shifts, absorption frequencies, and fragmentation patterns, it provides a valuable reference for scientists working with this compound. The included experimental protocols offer a clear path for the empirical validation of this predicted data, ensuring high standards of scientific integrity in synthetic and analytical chemistry.

References

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

Holmberg, G. A. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 2255-2257. [Link]

-

PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines]. [Link]

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2085. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shift Values Table. [Link]

-

WebSpectra. (n.d.). IR Absorption Table. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. whitman.edu [whitman.edu]

- 13. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 14. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 15. Video: Mass Spectrometry of Amines [jove.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 8-Chlorochroman-4-amine (CAS 770690-25-0)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chlorochroman-4-amine is a chiral heterocyclic compound of significant interest in medicinal chemistry. Its rigid, bicyclic core, featuring a chroman skeleton substituted with a chlorine atom and a primary amine, makes it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, synthesis, characterization, and potential applications. It is intended to serve as a foundational resource for researchers engaged in the design and development of central nervous system (CNS) agents, where this molecule and its derivatives show considerable promise.

Introduction: The Significance of the 4-Aminochroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged structure in drug discovery, forming the core of numerous biologically active molecules. The introduction of an amine group at the 4-position creates a chiral center and provides a critical handle for molecular elaboration, leading to compounds with a wide spectrum of pharmacological activities. Molecules possessing the 4-aminochroman skeleton are found in many existing drugs and clinical candidates.[1] The 8-chloro substituent on this particular scaffold serves to modulate the electronic and lipophilic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

This compound, specifically, is recognized as a key building block for pharmaceutical compounds targeting the central nervous system.[2] Its structural features suggest potential for activity as a nootropic, neuroprotective agent, or as a modulator of neurotransmitter systems, such as serotonin receptors.[2] This guide will delve into the technical aspects of working with this compound, from its synthesis and purification to its potential therapeutic relevance.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis.

| Property | Value | Source |

| CAS Number | 770690-25-0 | [1] |

| Molecular Formula | C₉H₁₀ClNO | [1][2] |

| Molecular Weight | 183.64 g/mol | [1][2] |

| Appearance | Solid (typical) | N/A |

| Storage | Keep in dark place, sealed in dry, 2-8°C | [1] |

| SMILES | NC1CCOC2=C1C=CC=C2Cl | [1] |